molecular formula C9H16N4 B13872893 4-[(4-Methyltriazol-1-yl)methyl]piperidine

4-[(4-Methyltriazol-1-yl)methyl]piperidine

Cat. No.: B13872893
M. Wt: 180.25 g/mol
InChI Key: CFVLEKWPVSXRNY-UHFFFAOYSA-N
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Description

4-[(4-Methyltriazol-1-yl)methyl]piperidine is a compound that features a piperidine ring substituted with a 4-methyltriazol-1-ylmethyl group Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyltriazol-1-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable triazole derivativeThis reaction involves the use of an azide and an alkyne to form the triazole ring in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyltriazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

4-[(4-Methyltriazol-1-yl)methyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Methyltriazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The triazole ring can also interact with various biological pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidine: This compound features a similar piperidine-triazole structure but with different substitution patterns.

    4-(1H-imidazol-5-yl)-1-[(1-methyltriazol-4-yl)methyl]piperidine: Another related compound with an imidazole ring instead of a triazole ring.

Uniqueness

4-[(4-Methyltriazol-1-yl)methyl]piperidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 4-methyltriazol-1-ylmethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

4-[(4-methyltriazol-1-yl)methyl]piperidine

InChI

InChI=1S/C9H16N4/c1-8-6-13(12-11-8)7-9-2-4-10-5-3-9/h6,9-10H,2-5,7H2,1H3

InChI Key

CFVLEKWPVSXRNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=N1)CC2CCNCC2

Origin of Product

United States

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